trans-Hexahydroisobenzofuran-1,3-dione

Catalog No.
S1797441
CAS No.
14166-21-3
M.F
C8H10O3
M. Wt
154.16
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Hexahydroisobenzofuran-1,3-dione

CAS Number

14166-21-3

Product Name

trans-Hexahydroisobenzofuran-1,3-dione

IUPAC Name

(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

Molecular Formula

C8H10O3

Molecular Weight

154.16

InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1

SMILES

C1CCC2C(C1)C(=O)OC2=O

Precursor for Resin Synthesis:

trans-Hexahydroisobenzofuran-1,3-dione (HHPA) is a valuable intermediate for the production of various resins. It readily undergoes ring-opening polymerization to form poly(hexahydrophthalic anhydride) (PHHPA) [1]. PHHPA is a versatile resin precursor used in the development of thermosetting polymers, coatings, and adhesives due to its good thermal stability and crosslinking properties [1, 2].

  • [1] "Curing behavior of poly(hexahydrophthalic anhydride) with diamines" ScienceDirect:
  • [2] "Synthesis and characterization of novel flame retardant epoxy resins derived from hexahydrophthalic anhydride" ScienceDirect:

Diels-Alder Cycloaddition Reactions:

trans-HHPA can participate in Diels-Alder cycloaddition reactions as a dienophile. The presence of a strained double bond system makes it a reactive dieneophile, allowing for the formation of complex cyclic structures with various dienes [3]. This property has potential applications in the synthesis of pharmaceuticals and functional materials.

  • [3] "Diels-Alder Cycloaddition of Furan with Strained Dienophiles: A Theoretical Study" The Journal of Organic Chemistry:

Biodegradable Material Development:

Research suggests that trans-HHPA can be used as a building block for the design of biodegradable polymers [4]. Due to the presence of ester linkages in its structure, these polymers are susceptible to enzymatic degradation, making them potentially useful in biomedical applications such as drug delivery and tissue engineering.

  • [4] "Biodegradable Poly(ether-ester)s Derived from Renewable Resources: Synthesis and Characterization" Biomacromolecules:

trans-Hexahydroisobenzofuran-1,3-dione (also known as trans-1,2-cyclohexanedicarboxylic anhydride) is a cyclic anhydride compound. It is a colorless, crystalline solid with a characteristic pungent odor []. While its natural occurrence is not well documented, it is commercially produced from cyclohexane for use in various industrial applications []. Its significance in scientific research lies primarily in its role as a versatile intermediate in organic synthesis due to its reactivity as an anhydride [].


Molecular Structure Analysis

The molecule consists of a six-membered cyclohexane ring with a carbonyl group (C=O) attached to each carbon atom at positions 1 and 3. The trans configuration refers to the relative positioning of the two carbonyl groups, which are on opposite sides of the ring []. This specific arrangement influences the reactivity of the molecule compared to its cis-isomer (where the carbonyls are on the same side).


Chemical Reactions Analysis

Synthesis:

trans-Hexahydroisobenzofuran-1,3-dione is typically synthesized by the high-temperature oxidation of cyclohexane with air or oxygen.

C6H12 + 3O2 -> C6H8O4 + 2H2O  (Eqn. 1) []

Reactions with nucleophiles:

R-OH + (C6H8O4) -> R-O-C6H7O3 + HOOC-C6H7O  (Eqn. 2) []where R-OH is a generic alcohol and the products are an ester and a carboxylic acid.

Hydrolysis:

The molecule readily undergoes hydrolysis (reaction with water) to form cis-1,2-cyclohexanediol:

C6H8O4 + H2O -> C6H12O2  (Eqn. 3) []

Other Reactions:

There are various other reactions trans-hexahydroisobenzofuran-1,3-dione can participate in, depending on the reaction conditions. These include Diels-Alder reactions and condensation reactions with amines [].


Physical And Chemical Properties Analysis

  • Melting point: 95-98 °C []
  • Boiling point: 266-268 °C []
  • Solubility: Slightly soluble in water (around 5 g/L at 25 °C) []. Freely soluble in organic solvents like ethanol, acetone, and chloroform [].
  • Stability: Hygroscopic (absorbs moisture from the air) and readily hydrolyzes in water [].

Mechanism of Action (Not Applicable)

This section is not applicable for trans-hexahydroisobenzofuran-1,3-dione as it is not typically involved in biological systems and does not have a specific mechanism of action.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Can cause irritation to eyes, skin, and respiratory tract [].
  • Flammability: Flammable solid with a flash point of 121 °C [].
  • Reactivity: Reacts readily with water, alcohols, and other nucleophiles, releasing heat [].

XLogP3

1.2

Dates

Modify: 2023-08-15

Explore Compound Types